molecular formula C11H11ClN2O2 B1419959 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214159-00-8

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B1419959
CAS No.: 1214159-00-8
M. Wt: 238.67 g/mol
InChI Key: JCSFFLGXBXXPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5.

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .

Chemical Reactions Analysis

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic agonist, meaning it can mimic the effects of serotonin by stimulating serotonin receptors. This activity is particularly relevant in its potential use as an antidepressant and anxiolytic agent .

Comparison with Similar Compounds

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the keto groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSFFLGXBXXPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
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Reactant of Route 5
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 6
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

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